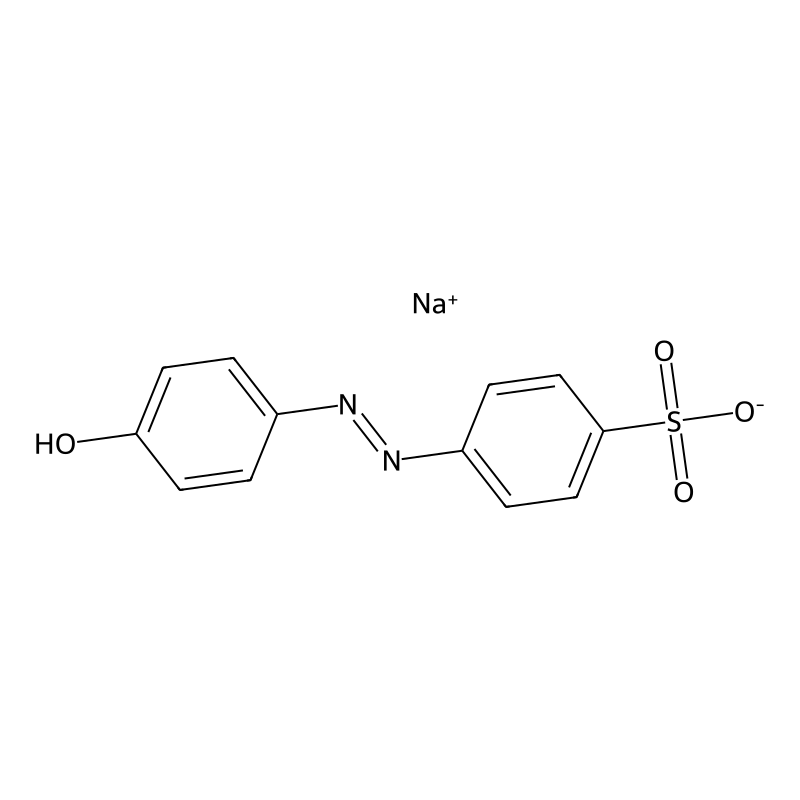4-Hydroxyazobenzene-4'-sulfonic Acid Sodium Salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Diprotonation Equilibria Studies
Field: Chemistry
Application: 4-Hydroxyazobenzene and 4-hydroxyazobenzene-4’-sulfonic acid are known to be protonated in dilute acid on the azo function.
Method: Spectroscopic studies were used to observe this behavior.
Results: The pKn2 values for 4-Hydroxyazobenzene and 4-hydroxyazobenzene-4’-sulfonic acid are -10.2 and -11.1 respectively.
Preparation of Layered Divalent Transition Metal Benzenesulfonates
Field: Material Science
Synthesis of Luminescent Ladder-like Lanthanide Coordination Polymers
Preparation of New Polynorbornene Ionomers
Field: Polymer Science
Alkylating Agent in Organic Synthesis
4-Hydroxyazobenzene-4'-sulfonic Acid Sodium Salt, also known as Tropaeolin Y, is a synthetic organic azo dye. Azo dyes are a large class of organic compounds characterized by a central azo group (N=N) linking two aromatic rings []. Tropaeolin Y is water-soluble and has various applications in scientific research, particularly in biology and material science [].
Molecular Structure Analysis
Tropaeolin Y has a complex molecular structure consisting of two benzene rings connected by a central azo group (N=N). One benzene ring has a hydroxyl group (OH) attached in the para (4') position, and the other has a sulfonic acid group (SO3H) with a sodium cation (Na+) attached, making it a salt []. This structure gives Tropaeolin Y several key features:
- The azo group allows the molecule to absorb light at specific wavelengths, resulting in its coloring properties [].
- The sulfonic acid group makes the molecule water-soluble [].
- The negative charge on the sulfonate group and the positive charge on the sodium ion can participate in ionic interactions with other molecules [].
Chemical Reactions Analysis
Tropaeolin Y can participate in various chemical reactions. Here are two relevant examples:
Synthesis
Tropaeolin Y can be synthesized through diazotization of a precursor molecule, followed by coupling with another aromatic compound []. This is a common method for azo dye synthesis. However, specific details of the synthesis for Tropaeolin Y are not readily available due to potential commercial confidentiality [].
Binding to biomolecules
Due to its ionic character and affinity for aromatic groups, Tropaeolin Y can bind to certain biomolecules like proteins and polysaccharides []. This property is useful in biological staining techniques.








